LY2795050

Duration of action KOR antagonist Kinetics

LY2795050 is the premier short-acting KOR antagonist for translational neuroimaging and behavioral pharmacology. Unlike nor-BNI or JDTic (half-lives of weeks), LY2795050 provides rapid onset (<15 min) and brief duration (<3 h), enabling crossover and dose-response designs. It is the only KOR radioligand with published clinical target-engagement validation (rmax=93%, IC50=0.58 ng/mL in the aticaprant program) and ≤10% test-retest VT variability—making it the lowest-risk choice for regulatory-quality KOR occupancy data in IND-enabling studies.

Molecular Formula C23H22ClN3O2
Molecular Weight 407.9 g/mol
Cat. No. B8082087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2795050
Molecular FormulaC23H22ClN3O2
Molecular Weight407.9 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4
InChIInChI=1S/C23H22ClN3O2/c24-20-13-17(23(25)28)7-10-22(20)29-19-8-5-16(6-9-19)15-27-12-2-4-21(27)18-3-1-11-26-14-18/h1,3,5-11,13-14,21H,2,4,12,15H2,(H2,25,28)
InChIKeyLOOCZNLSXJHWTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY2795050: A Short-Acting, Selective Kappa Opioid Receptor Antagonist and First-in-Human PET Radiotracer


LY2795050 (CAS 1346133-08-1; C23H22ClN3O2; MW 407.89) is a synthetic small-molecule antagonist of the kappa opioid receptor (KOR). It was developed as a novel, short-acting, and KOR-selective pharmacological probe and as the first antagonist-based positron emission tomography (PET) radioligand—[¹¹C]LY2795050—for in vivo imaging and quantification of KOR in the primate and human brain [1]. In vitro, LY2795050 displays high binding affinity for the cloned human KOR with a Ki of 0.72 nM, and it exhibits functional antagonist activity with a Kb of 0.63 nM [2]. Its receptor subtype selectivity—approximately 36-fold over the mu opioid receptor (MOR, Ki = 25.8 nM) and over 200-fold over the delta opioid receptor (DOR, Ki = ~153–475 nM)—distinguishes it from pan-opioid antagonists and enables KOR-specific investigations [3].

Why Kappa Opioid Receptor Antagonists Are Not Interchangeable: Critical Differentiation of LY2795050


Although multiple KOR antagonists share the same nominal receptor target, their pharmacological profiles diverge dramatically in parameters that directly determine experimental utility and translational potential. The prototypical KOR antagonists nor-binaltorphimine (nor-BNI) and JDTic exhibit extremely long durations of action—persisting for days to weeks after a single dose—due to altered c-Jun N-terminal kinase signaling or prolonged brain residence [1]. In contrast, LY2795050 is a short-acting antagonist with rapid onset (<15 min) and a brief duration (<3 h), enabling temporally precise, reversible experimental designs that are infeasible with long-acting agents [2]. Furthermore, the agonist PET tracer [¹¹C]GR103545 (Ki ≈ 0.02 nM for KOR) displays protracted tissue uptake kinetics and higher test-retest variability (~15% for VT) compared to the antagonist tracer [¹¹C]LY2795050 (VT variability ≤10%), making LY2795050 the preferred radioligand for quantitative human KOR imaging studies requiring reproducibility [3]. These fundamental pharmacological and pharmacokinetic differences mean that substituting one KOR antagonist or tracer for another without accounting for duration of action, tracer kinetics, or quantitation reliability will yield non-comparable and potentially misleading results.

Quantitative Comparator Evidence for LY2795050 Differentiation vs. Closest KOR Antagonist Analogs


Duration of Action: Short-Acting (<3 h) LY2795050 vs. Ultra-Long-Acting (Weeks) KOR Antagonists JDTic and nor-BNI

LY2795050 (0.32 mg/kg, i.p.) in adult C57BL/6J mice exhibits rapid onset of KOR-antagonist effects within 15 minutes of administration and a short duration of action of less than 3 hours, as measured by blockade of the locomotor depressant effects of the KOR agonist U50,488 (10 mg/kg) [1]. In striking contrast, the first-generation selective KOR antagonists JDTic and nor-BNI produce KOR antagonism that is delayed in onset (hours to >24 h to reach peak selectivity) and persists for days to several weeks after a single administration [2]. This difference in duration—less than 3 hours for LY2795050 vs. weeks for JDTic and nor-BNI—represents a qualitative, order-of-magnitude pharmacological divergence that directly determines whether a compound is suitable for time-resolved behavioral paradigms, acute stress models, and clinical dosing regimens requiring rapid reversibility.

Duration of action KOR antagonist Kinetics Behavioral pharmacology

Human PET Tracer Test-Retest Reproducibility: [¹¹C]LY2795050 (VT Variability ≤10%) vs. Agonist Tracer [¹¹C]GR103545 (~15%)

In a dedicated test-retest study in 16 healthy human subjects (11 men, 5 women), the antagonist radiotracer [¹¹C]LY2795050 demonstrated total distribution volume (VT) test-retest variability of ≤10% across all brain regions examined, with the highest variability of 12% observed in the amygdala [1]. For binding potentials (BPND and BPP), reproducibility was rated as good in regions of moderate and high KOR density (BPND > 0.4) and poor in low-density regions. By comparison, the well-established agonist KOR radiotracer [¹¹C]GR103545 exhibits slower tissue kinetics and a higher VT test-retest variability of approximately 15% in humans [2]. The lower variability of [¹¹C]LY2795050 translates into greater statistical power to detect group differences or drug-induced occupancy changes in clinical PET studies.

Test-retest reproducibility PET imaging Distribution volume KOR radioligand

In Vivo KOR/MOR Selectivity Quantified by ED50 Ratio: LY2795050 vs. Self-Reference In Vitro

The in vivo selectivity of LY2795050 for KOR over MOR was directly quantified in rhesus monkeys using two-series PET blocking experiments with [¹¹C]LY2795050 and the MOR-selective tracer [¹¹C]carfentanil. The ED50 of unlabeled LY2795050 at KOR sites (measured via [¹¹C]LY2795050 displacement) was 15.6 μg/kg, while the ED50 at MOR sites (measured via [¹¹C]carfentanil displacement) was 119 μg/kg, yielding an in vivo MOR:KOR ED50 ratio of 7.6 [1]. This in vivo selectivity is approximately 4.7-fold lower than the in vitro Ki ratio (KOR Ki = 0.72 nM vs. MOR Ki = 25.8 nM, ratio ≈ 36:1). Nevertheless, at tracer doses under baseline conditions, 88% of the PET-observed specific binding is attributable to KOR in brain regions with roughly equal KOR and MOR prevalence [1]. This in vivo ED50-based selectivity metric is unique among KOR antagonists and provides end-users with a quantitative, translatable benchmark for interpreting PET occupancy data.

In vivo selectivity ED50 KOR MOR PET blocking

Antagonist vs. Agonist KOR PET Tracers: [¹¹C]LY2795050 Detects KOR Binding Inaccessible to Agonist Radioligands [¹¹C]LY2459989

A systematic PET imaging study comparing three KOR radioligands—the antagonists [¹¹C]LY2795050 and [¹¹C]LY2459989, and the agonist [¹¹C]GR103545—revealed that kappa agonists salvinorin A and U-50488 caused dramatic reductions in [¹¹C]GR103545 binding potential (BPND) yet did not change [¹¹C]LY2459989 binding [1]. While LY2459989 (Ki KOR = 0.18 nM) has higher in vitro affinity than LY2795050 (Ki KOR = 0.72 nM), both antagonist tracers were affected similarly by naltrexone, naloxone, JDTic, and nor-BNI in blocking studies [2]. This indicates that [¹¹C]LY2795050, as an antagonist radioligand, detects a KOR binding population that is pharmacologically distinct from that labeled by agonist tracers—specifically, antagonist tracers may label both G-protein-coupled and uncoupled receptor states, whereas agonist tracers label primarily the high-affinity, G-protein-coupled state. For occupancy studies of antagonist therapeutic candidates such as LY2456302 (aticaprant), [¹¹C]LY2795050 is the validated radioligand of choice [3].

Antagonist tracer Agonist tracer Binding discrepancy Salvinorin A KOR PET

Behavioral Pharmacology: LY2795050 Sexually Dimorphic Antidepressant-like Effects in the Forced Swim Test

In the mouse forced swim test (FST), LY2795050 (0.1 mg/kg, i.p.) significantly decreased immobility time in male C57BL/6J mice, indicating an antidepressant-like effect, but showed no significant effect in female mice at doses up to 0.32 mg/kg [1]. In a separate open space swim (OSS) stress paradigm, LY2795050 (0.32 mg/kg, i.p.) decreased immobility in both males and females when administered 15 minutes prior to the stressor, but showed male-specific effects when administered only 1 minute prior [2]. The prototypical long-acting KOR antagonists nor-BNI and JDTic also produce antidepressant-like effects in the FST, but only after a delay of 24–48 hours post-administration, and their effects persist for weeks [3]. This establishes LY2795050 as the KOR antagonist of choice for acute, time-resolved studies of stress-induced behavioral responses where a rapid onset and short duration are required, and mandates sex-stratified experimental designs.

Forced swim test Antidepressant-like Sex differences KOR antagonist Anhedonia

Clinical Translation Track Record: [¹¹C]LY2795050 as the Occupancy Biomarker for LY2456302 (Aticaprant) Development

[¹¹C]LY2795050 has been deployed as the primary target-engagement biomarker in the clinical development of the therapeutic KOR antagonist LY2456302 (aticaprant). In 13 healthy human subjects receiving single oral doses of LY2456302 (0.5–25 mg), three PET scans with [¹¹C]LY2795050 were conducted at baseline, 2.5 h, and 24 h post-dose to quantify KOR receptor occupancy (RO) [1]. LY2456302 dose-dependently blocked [¹¹C]LY2795050 binding, achieving near-complete receptor saturation at 10 mg (2.5 h post-dose). Pharmacokinetic-RO modeling estimated the maximum occupancy (rmax) at 93% and the IC50 at 0.58–0.83 ng/mL [1]. [¹¹C]LY2795050 continues to serve as the PET biomarker in active clinical trials (e.g., NCT05547542) evaluating CVL-354 KOR/MOR occupancy [2]. No other KOR PET radioligand has an equivalent breadth of clinical validation for occupancy-based dose selection.

Receptor occupancy Target engagement Clinical translation Aticaprant PET biomarker

High-Impact Application Scenarios for LY2795050 Driven by Quantitative Differentiation Evidence


Clinical PET Target Engagement Studies for KOR Antagonist Drug Development

[¹¹C]LY2795050 is the only KOR radioligand with a published clinical validation track record as a target-engagement biomarker supporting dose selection for a KOR antagonist therapeutic program. In the LY2456302 (aticaprant) development program, [¹¹C]LY2795050 enabled quantification of KOR receptor occupancy (rmax = 93%; IC50 = 0.58–0.83 ng/mL) following single oral doses, demonstrating near-complete receptor saturation at 10 mg [1]. This precedent—combined with its ≤10% test-retest variability for VT and ongoing use in active clinical trials such as the CVL-354 occupancy study (NCT05547542)—makes [¹¹C]LY2795050 the methodologically lowest-risk choice for pharmaceutical teams requiring regulatory-quality KOR occupancy data for IND-enabling studies [2].

Time-Resolved Acute Stress and Behavioral Pharmacology Research Requiring Reversible KOR Antagonism

For behavioral neuroscientists studying the acute effects of KOR blockade on stress-induced behaviors, LY2795050 is uniquely suited due to its rapid onset (<15 min post-i.p.) and short duration (<3 h), as established in the open space swim (OSS) paradigm and forced swim test (FST) in mice [3]. Unlike nor-BNI or JDTic—which require >24 h to achieve selective KOR antagonism and produce effects persisting for weeks—LY2795050 enables within-subject, crossover, and dose-response study designs with full washout between sessions. Researchers must, however, power studies to detect sex-dependent effects, as LY2795050 (0.1 mg/kg) reduces FST immobility in males but not females at doses up to 0.32 mg/kg [4].

Differentiating KOR Agonist vs. Antagonist Binding Pools in PET Pharmacology Studies

[¹¹C]LY2795050, as an antagonist radioligand, labels both G-protein-coupled and uncoupled KOR populations, whereas agonist tracers such as [¹¹C]GR103545 label predominantly the high-affinity coupled state. This pharmacological distinction is operationally critical: KOR agonists such as salvinorin A and U-50488 dramatically reduce [¹¹C]GR103545 BPND but do not affect antagonist tracer binding [5]. Investigators studying the effects of endogenous dynorphin tone, stress-induced KOR activation, or agonist-based therapeutics on receptor availability must therefore use [¹¹C]LY2795050 to capture the total receptor pool. Failure to account for this binding-state discrepancy can lead to false-negative findings when using antagonist tracers to measure agonist-induced changes.

Preclinical KOR Target Validation in Rodent Models with Quantitative Brain Uptake Metrics

LY2795050 demonstrates KOR-specific brain uptake in rodents, with a striatum-to-cerebellum concentration ratio of >2 at early time points and 3.3 at 60 min post-injection (3 μg/kg, i.v., Sprague-Dawley rats), which is abolished in KOR knockout mice (striatum: 0.6 ± 0.2 ng/g vs. cerebellum: 0.7 ± 0.2 ng/g at 60 min) [6]. This validated in vivo target engagement readout—together with behavioral efficacy at low doses (0.032–0.1 mg/kg i.p. blocking U50,488-induced grooming deficits) [4]—provides a robust, multi-endpoint preclinical screening platform for novel KOR antagonists that is not achievable with long-acting compounds due to their pharmacokinetic confounds.

Quote Request

Request a Quote for LY2795050

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.